molecular formula C6H5ClOS B8692752 3-chloro-4-sulfanylphenol

3-chloro-4-sulfanylphenol

Cat. No.: B8692752
M. Wt: 160.62 g/mol
InChI Key: NOVYXHUXXQVNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-sulfanylphenol is an organosulfur compound that features a thiol group (-SH) and a hydroxyl group (-OH) attached to a benzene ring, along with a chlorine atom

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-sulfanylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-4-sulfanylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pesticides, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-chloro-4-sulfanylphenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with target molecules .

Properties

Molecular Formula

C6H5ClOS

Molecular Weight

160.62 g/mol

IUPAC Name

3-chloro-4-sulfanylphenol

InChI

InChI=1S/C6H5ClOS/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H

InChI Key

NOVYXHUXXQVNMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)S

Origin of Product

United States

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